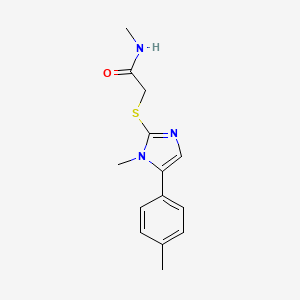
N-(pyridin-4-yl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-4-yl)pyrimidine-2-carboxamide” is a kinked dipodal dipyridine which was originally developed for use in chemotherapy . It is also known as 4-Pyridylnicotinamide (4-PNA) .
Synthesis Analysis
The synthesis of a similar compound, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described in the literature . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .Molecular Structure Analysis
The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis
The synthesis of a similar compound, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, involves strong N–H⋯O hydrogen bonds . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions .Mécanisme D'action
Target of Action
N-(pyridin-4-yl)pyrimidine-2-carboxamide is a complex compound with potential biological activity. Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that the compound forms strong n–h⋯o hydrogen bonds with its targets, which could lead to changes in the target’s function . The compound’s interaction with its targets could potentially alter cellular processes, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
It’s known that the compound has good solubility, which could potentially impact its bioavailability .
Result of Action
Similar compounds have been reported to have various effects, such as inducing apoptosis and inhibiting cell proliferation .
Action Environment
It’s known that the compound is stable under room temperature conditions .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(pyridin-4-yl)pyrimidine-2-carboxamide is its potential applications in drug discovery and development. This compound has been shown to exhibit inhibitory activity against various enzymes, leading to the modulation of various cellular processes. Additionally, this compound has been shown to exhibit potential therapeutic applications in the treatment of various diseases, including cancer and diabetes.
One of the limitations of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in various cell lines, leading to the potential limitations in its clinical applications. Additionally, the synthesis of this compound can be challenging, leading to the potential limitations in its availability for research and development.
Orientations Futures
There are several future directions for the research and development of N-(pyridin-4-yl)pyrimidine-2-carboxamide. One of the potential applications of this compound is in the treatment of cancer. This compound has been shown to exhibit inhibitory activity against various enzymes involved in the regulation of the cell cycle, leading to the potential applications in the treatment of various types of cancer.
Another potential application of this compound is in the treatment of diabetes. This compound has been shown to modulate glucose metabolism, leading to the potential applications in the treatment of diabetes.
Furthermore, the development of novel synthetic methods for the synthesis of this compound can lead to the potential applications in drug discovery and development. These synthetic methods can lead to the development of new analogs with improved pharmacological properties and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to exhibit inhibitory activity against various enzymes, leading to the modulation of various cellular processes. Additionally, this compound has been shown to exhibit potential therapeutic applications in the treatment of various diseases, including cancer and diabetes. Further research and development of this compound can lead to the potential applications in drug discovery and development, leading to the development of novel therapeutics with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(pyridin-4-yl)pyrimidine-2-carboxamide can be achieved through various methods, including the reaction of pyridine-4-carboxaldehyde with guanidine hydrochloride, followed by cyclization with ammonium carbonate. Another method involves the reaction of 4-aminopyridine with ethyl 2-chloroacetate, followed by cyclization with ammonium carbonate.
Applications De Recherche Scientifique
N-(pyridin-4-yl)pyrimidine-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit inhibitory activity against various enzymes, including cyclin-dependent kinases, glycogen synthase kinase-3, and protein kinase B. These enzymes play a critical role in various cellular processes, including cell cycle regulation, apoptosis, and metabolism.
Propriétés
IUPAC Name |
N-pyridin-4-ylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-10(9-12-4-1-5-13-9)14-8-2-6-11-7-3-8/h1-7H,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYUZZWLPMZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

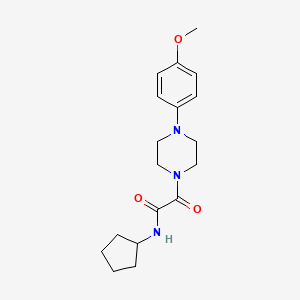
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2792126.png)
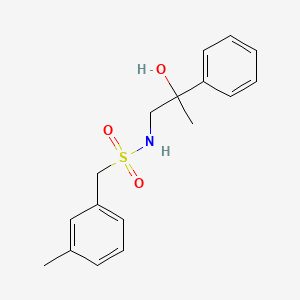
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792129.png)
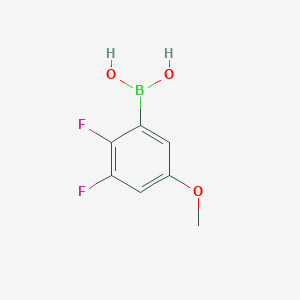
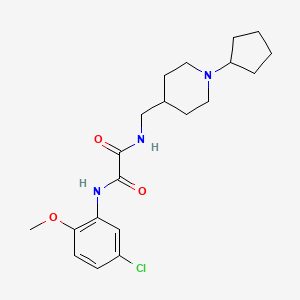
![[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2792133.png)
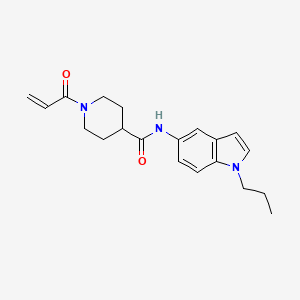
amine](/img/structure/B2792139.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)
![ethyl 4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2792142.png)
![[1-(Oxolan-2-yl)cyclopentyl]methanol](/img/structure/B2792145.png)
